![molecular formula C19H19NO4S B2381780 2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide CAS No. 2380044-75-5](/img/structure/B2381780.png)
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide, commonly known as DMF-T, is a novel compound that has gained significant attention in the field of scientific research. DMF-T is a small molecule that has been synthesized and studied for its potential therapeutic applications.
作用机制
The mechanism of action of DMF-T is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. DMF-T has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
DMF-T has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. DMF-T has also been shown to increase the levels of antioxidant enzymes, which can protect cells from oxidative stress. In addition, DMF-T has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
DMF-T has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. DMF-T is also stable and can be easily synthesized in the lab. However, DMF-T has some limitations as well. It is not very water-soluble, which can make it difficult to administer in some experiments. In addition, DMF-T has not been tested extensively in humans, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for DMF-T research. One area of research is to further investigate its potential therapeutic applications. DMF-T has shown promise in treating cancer, inflammation, and neurodegenerative diseases, and further research is needed to determine its efficacy in humans. Another area of research is to investigate the mechanism of action of DMF-T. Understanding how DMF-T works at the molecular level can help to identify new targets for drug development. Finally, future research can focus on developing new analogs of DMF-T that may have improved efficacy and safety profiles.
Conclusion:
In conclusion, DMF-T is a novel compound that has gained significant attention in the field of scientific research. It has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. DMF-T has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
DMF-T can be synthesized using a multi-step process, which involves the reaction of various chemical compounds. The synthesis of DMF-T starts with the reaction of 2,5-dimethoxybenzaldehyde with thiophene-2-carboxylic acid to form 2-(2-carboxyethyl)-5-methoxythiophene. This compound is then reacted with furan-2-carbaldehyde to form 2-(3,4-dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide, which is the final product.
科学研究应用
DMF-T has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. DMF-T has been tested in various in vitro and in vivo models, and the results have been promising. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. DMF-T has also been shown to protect neurons from damage in a rat model of Parkinson's disease.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-22-17-6-5-13(8-18(17)23-2)9-19(21)20-11-15-10-14(12-25-15)16-4-3-7-24-16/h3-8,10,12H,9,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWMJJMIAZXFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC(=CS2)C3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
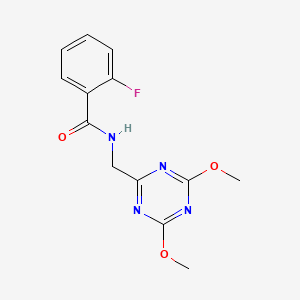


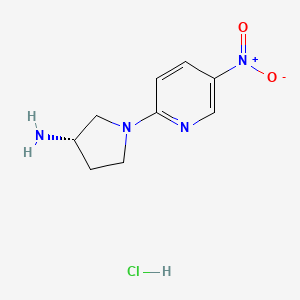
![1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione](/img/structure/B2381706.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)
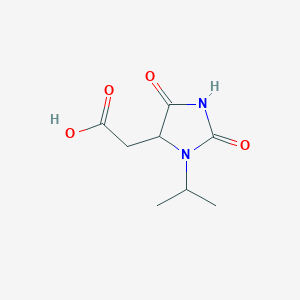
![N-(2,5-diethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2381711.png)
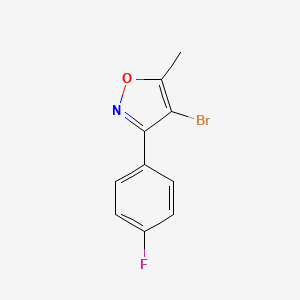
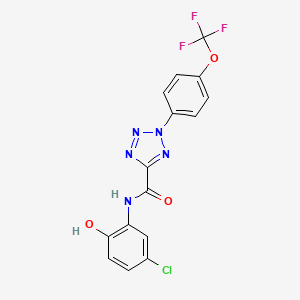
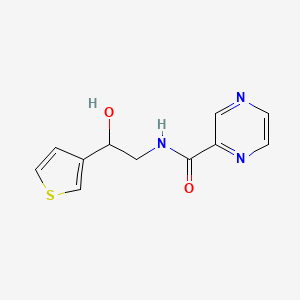
![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)